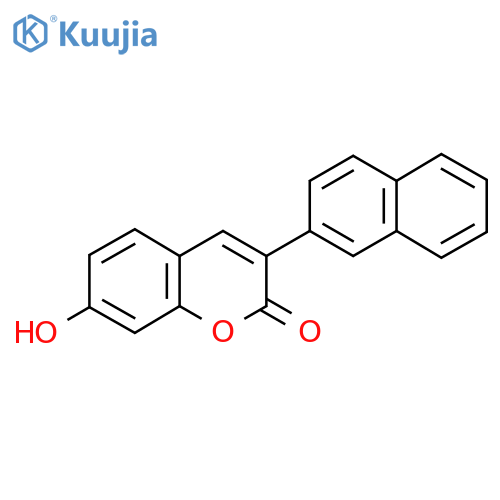

Cas no 245329-26-4 (7-Hydroxy-3-(2-naphthyl)-2H-chromen-2-one)

245329-26-4 structure

商品名:7-Hydroxy-3-(2-naphthyl)-2H-chromen-2-one

CAS番号:245329-26-4

MF:C19H12O3

メガワット:288.296785354614

MDL:MFCD09880990

CID:4711704

PubChem ID:10108150

7-Hydroxy-3-(2-naphthyl)-2H-chromen-2-one 化学的及び物理的性質

名前と識別子

-

- 7-Hydroxy-3-(2-naphthyl)-2H-chromen-2-one

- 7-hydroxy-3-(naphthalen-2-yl)-2H-chromen-2-one

- STL457162

- 2H-1-benzopyran-2-one, 7-hydroxy-3-(2-naphthalenyl)-

-

- MDL: MFCD09880990

- インチ: 1S/C19H12O3/c20-16-8-7-15-10-17(19(21)22-18(15)11-16)14-6-5-12-3-1-2-4-13(12)9-14/h1-11,20H

- InChIKey: DYLGKTFEJVAHBQ-UHFFFAOYSA-N

- ほほえんだ: O1C(C(=CC2C=CC(=CC1=2)O)C1C=CC2C=CC=CC=2C=1)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 22

- 回転可能化学結合数: 1

- 複雑さ: 469

- トポロジー分子極性表面積: 46.5

7-Hydroxy-3-(2-naphthyl)-2H-chromen-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-303189-0.1g |

7-hydroxy-3-(naphthalen-2-yl)-2H-chromen-2-one |

245329-26-4 | 0.1g |

$98.0 | 2023-09-06 | ||

| Enamine | EN300-303189-0.25g |

7-hydroxy-3-(naphthalen-2-yl)-2H-chromen-2-one |

245329-26-4 | 0.25g |

$142.0 | 2023-09-06 | ||

| Enamine | EN300-303189-5g |

7-hydroxy-3-(naphthalen-2-yl)-2H-chromen-2-one |

245329-26-4 | 5g |

$1075.0 | 2023-09-06 | ||

| Enamine | EN300-303189-10.0g |

7-hydroxy-3-(naphthalen-2-yl)-2H-chromen-2-one |

245329-26-4 | 10.0g |

$1593.0 | 2023-02-25 | ||

| abcr | AB417083-1 g |

7-Hydroxy-3-(2-naphthyl)-2H-chromen-2-one |

245329-26-4 | 1 g |

€197.30 | 2023-07-19 | ||

| abcr | AB417083-5 g |

7-Hydroxy-3-(2-naphthyl)-2H-chromen-2-one |

245329-26-4 | 5 g |

€456.10 | 2023-07-19 | ||

| Enamine | EN300-303189-2.5g |

7-hydroxy-3-(naphthalen-2-yl)-2H-chromen-2-one |

245329-26-4 | 2.5g |

$726.0 | 2023-09-06 | ||

| TRC | H135885-1000mg |

7-Hydroxy-3-(2-naphthyl)-2H-chromen-2-one |

245329-26-4 | 1g |

$ 390.00 | 2022-06-04 | ||

| TRC | H135885-2000mg |

7-Hydroxy-3-(2-naphthyl)-2H-chromen-2-one |

245329-26-4 | 2g |

$ 615.00 | 2022-06-04 | ||

| Enamine | EN300-303189-0.5g |

7-hydroxy-3-(naphthalen-2-yl)-2H-chromen-2-one |

245329-26-4 | 0.5g |

$271.0 | 2023-09-06 |

7-Hydroxy-3-(2-naphthyl)-2H-chromen-2-one 関連文献

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

245329-26-4 (7-Hydroxy-3-(2-naphthyl)-2H-chromen-2-one) 関連製品

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:245329-26-4)7-Hydroxy-3-(2-naphthyl)-2H-chromen-2-one

清らかである:99%

はかる:5g

価格 ($):364.0